molecular formula C11H11ClN2O B2764767 1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole CAS No. 1260764-12-2

1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole

Cat. No. B2764767
CAS RN: 1260764-12-2
M. Wt: 222.67
InChI Key: INBMRDTVCWCAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole is a chemical compound with the molecular formula C10H10ClN2O. It is a derivative of imidazole and has been studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole is not fully understood. However, it is believed to work by disrupting the synthesis of nucleic acids in bacteria, fungi, and viruses. It may also work by inhibiting the activity of enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria, fungi, and viruses. It has also been shown to inhibit the growth of cancer cells in vitro. However, it is important to note that the effects of 1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole may vary depending on the specific organism or cell line being studied.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of bacteria, fungi, and viruses. Another advantage is its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
One limitation of using 1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole in lab experiments is its potential toxicity. It may be toxic to certain cell lines or organisms at high concentrations. Another limitation is its potential for off-target effects, as it may inhibit the activity of enzymes or proteins that are not directly related to the desired research question.

Future Directions

There are a number of future directions for research on 1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole. One direction is to further investigate its potential use in cancer research. It may be useful in developing new cancer therapies or in understanding the mechanisms of cancer cell growth. Another direction is to investigate its potential use in treating or preventing microbial infections, particularly those caused by drug-resistant bacteria or fungi. Additionally, further research may be needed to better understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole can be achieved through a multi-step process. The first step involves the reaction of 3-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base to form 3-(3-methoxyphenyl)-3-oxopropanenitrile. The second step involves the reaction of this intermediate with hydrazine hydrate to form 3-(3-methoxyphenyl)-2-hydrazinylidene-3-oxopropanenitrile. The final step involves the reaction of this intermediate with chloroacetyl chloride to form 1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole.

Scientific Research Applications

1-(Chloromethyl)-4-(3-methoxyphenyl)imidazole has been studied for its potential use in scientific research. It has been shown to have antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-(chloromethyl)-4-(3-methoxyphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-15-10-4-2-3-9(5-10)11-6-14(7-12)8-13-11/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBMRDTVCWCAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CN(C=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53415930

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